Stearyl Stearate

Description

found in psoriatic nail, but not in normal nails

Properties

IUPAC Name |

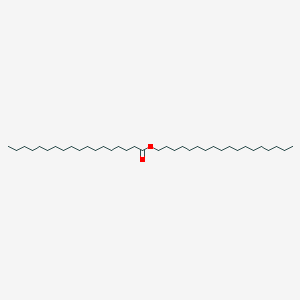

octadecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBWPOSQERPBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062639 | |

| Record name | Stearyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2778-96-3 | |

| Record name | Stearyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoyic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX2EGD0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of stearyl stearate for research applications.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl stearate, the ester of stearyl alcohol and stearic acid, is a waxy, crystalline solid that serves a multitude of functions in research and development, particularly within the pharmaceutical and cosmetic industries. Its biocompatibility, stability, and specific physicochemical properties make it a valuable excipient in various formulations. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its application in drug delivery systems.

Core Physical and Chemical Properties of this compound

This compound is characterized by its waxy nature, low reactivity, and high hydrophobicity. It is a non-toxic and biodegradable compound, making it a suitable choice for applications requiring direct contact with biological systems.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Octadecyl octadecanoate | [1] |

| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | [1] |

| CAS Number | 2778-96-3 | [1] |

| Molecular Formula | C36H72O2 | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Appearance | White to pale yellow waxy solid, flakes, or powder | |

| Odor | Mild, fatty odor |

Physicochemical Data

The following tables summarize the key quantitative properties of this compound relevant to research and formulation development.

Table 1: Thermal and Density Properties

| Parameter | Value | Unit | Notes |

| Melting Point | 52 - 62 | °C | The range reflects potential variations in purity and crystalline structure. |

| Boiling Point | ~549 | °C | Predicted value at 760 mmHg. |

| Flash Point | >240 | °C | |

| Density | ~0.857 | g/cm³ | Predicted value. |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Insoluble (2.871e-012 mg/L, est.) | 25 | Highly hydrophobic nature. |

| Ethanol | Soluble | ||

| Chloroform | Soluble | ||

| Diethyl Ether | Soluble in warm diethyl ether | Used as a solvent for coating applications. |

Table 3: Chemical Characteristics

| Parameter | Value Range | Unit | Significance |

| Saponification Value | 100 - 118 | mg KOH/g | Indicates the average molecular weight of the fatty acids. |

| Acid Value | < 5 | mg KOH/g | Measures the amount of free fatty acids, indicating purity and hydrolytic degradation. |

| Iodine Value | < 2 | g I₂/100g | Measures the degree of unsaturation; a low value indicates high saturation and stability against oxidation. |

Experimental Protocols for Characterization

The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on established standard methods.

Determination of Melting Point (Cooling Curve Method - adapted from ASTM D87)

This method determines the temperature at which molten this compound solidifies, indicated by a plateau in the cooling curve.

Apparatus:

-

Glass test tube (25 mm x 100 mm)

-

Air bath and water bath assembly

-

Calibrated thermometer (0.1°C resolution)

-

Heating device (e.g., hot plate or oil bath)

Procedure:

-

Melt a sample of this compound slowly in a clean, dry container until it is approximately 15°C above its expected melting point.

-

Pour the molten sample into the test tube to a depth of about 50 mm.

-

Insert the thermometer into the center of the molten sample, ensuring the bulb is immersed.

-

Place the test tube into the air bath, which is then placed in a water bath maintained at 16-28°C.

-

Record the temperature of the sample at 30-second intervals as it cools.

-

As solidification begins, the rate of cooling will slow down or stop, creating a plateau in the temperature readings.

-

The constant temperature observed during this plateau is recorded as the melting point.

Determination of Acid Value (Titration Method - adapted from USP <401>)

This protocol measures the free fatty acids present in this compound.

Reagents:

-

Solvent mixture: Equal volumes of neutralized ethanol (95%) and ether.

-

Titrant: 0.1 N Potassium Hydroxide (KOH) solution, accurately standardized.

-

Indicator: Phenolphthalein solution (1% in ethanol).

Procedure:

-

Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of the neutralized solvent mixture to the flask.

-

Gently warm the flask on a water bath, with swirling, until the sample is completely dissolved.

-

Add 1 mL of phenolphthalein indicator to the solution.

-

Titrate with 0.1 N KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W

-

V = Volume of KOH solution in mL

-

N = Normality of the KOH solution

-

W = Weight of the sample in g

-

56.1 = Molecular weight of KOH

Determination of Saponification Value (Titration Method - adapted from USP <401>)

This method determines the amount of alkali required to saponify the ester.

Reagents:

-

Titrant: 0.5 N Hydrochloric Acid (HCl) solution, accurately standardized.

-

0.5 N Alcoholic Potassium Hydroxide (KOH) solution.

-

Indicator: Phenolphthalein solution (1% in ethanol).

Procedure:

-

Accurately weigh about 1.5-2 g of the this compound sample into a 250 mL flask with a reflux condenser.

-

Pipette exactly 25.0 mL of 0.5 N alcoholic KOH solution into the flask.

-

Connect the condenser and heat the flask in a boiling water bath for 30-60 minutes, swirling occasionally, to ensure complete saponification.

-

While the sample is refluxing, prepare and run a blank determination under the same conditions, omitting the sample.

-

After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH in both flasks with 0.5 N HCl until the pink color disappears.

Calculation: Saponification Value (mg KOH/g) = [(B - S) × N × 56.1] / W

-

B = Volume of HCl used for the blank in mL

-

S = Volume of HCl used for the sample in mL

-

N = Normality of the HCl solution

-

W = Weight of the sample in g

-

56.1 = Molecular weight of KOH

Determination of Iodine Value (Wijs Method - adapted from AOCS Official Method Cd 1d-92)

This protocol measures the degree of unsaturation.

Reagents:

-

Wijs solution (Iodine monochloride in glacial acetic acid).

-

Potassium Iodide (KI) solution (15%).

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution.

-

Starch indicator solution.

-

Solvent: Carbon tetrachloride or a mixture of cyclohexane and glacial acetic acid.

Procedure:

-

Accurately weigh a quantity of the this compound sample (the amount depends on the expected low iodine value, typically several grams) into a 500 mL iodine flask.

-

Dissolve the sample in 20 mL of the solvent.

-

Pipette exactly 25.0 mL of Wijs solution into the flask. Swirl to mix, stopper the flask, and store it in the dark for 30 minutes.

-

Prepare and run a blank determination simultaneously.

-

After the reaction time, add 20 mL of 15% KI solution and 100 mL of distilled water to both flasks.

-

Titrate the liberated iodine with 0.1 N Na₂S₂O₃ solution until the yellow color has almost disappeared.

-

Add 1-2 mL of starch indicator and continue titrating dropwise until the blue color completely disappears.

Calculation: Iodine Value (g I₂/100g) = [(B - S) × N × 12.69] / W

-

B = Volume of Na₂S₂O₃ used for the blank in mL

-

S = Volume of Na₂S₂O₃ used for the sample in mL

-

N = Normality of the Na₂S₂O₃ solution

-

W = Weight of the sample in g

-

12.69 = Conversion factor (atomic weight of iodine × 100 / 1000)

Research Applications in Drug Development

This compound's primary role in drug development is as a lipid excipient, particularly in the formulation of controlled-release and targeted drug delivery systems. Its solid, waxy nature makes it an excellent matrix-forming agent for encapsulating active pharmaceutical ingredients (APIs).

Solid Lipid Nanoparticles (SLNs): this compound is a key component in the fabrication of SLNs. These are colloidal carriers that can encapsulate lipophilic drugs, enhancing their bioavailability, protecting them from degradation, and enabling controlled or targeted release. The solid lipid core, formed by this compound, provides a stable matrix for the drug.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of stearic acid and stearyl alcohol, often using a catalyst to drive the reaction.

Caption: Esterification reaction for the synthesis of this compound.

Experimental Workflow for SLN Preparation and Characterization

The high-pressure homogenization technique is a common and reliable method for producing SLNs using this compound.

References

An In-depth Technical Guide to the Synthesis of Stearyl Stearate from Stearic Acid and Stearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl stearate (C₃₆H₇₂O₂) is a waxy ester formed from the esterification of stearic acid and stearyl alcohol.[1][2] It finds extensive applications in the pharmaceutical, cosmetic, and food industries as an emollient, lubricant, viscosity-controlling agent, and film-forming agent.[3][4][5] Its non-greasy, hydrating properties make it particularly suitable for topical formulations and as a coating agent. This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, detailing experimental protocols, comparative data, and the underlying chemical principles.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for process design, purification, and quality control.

| Property | Stearic Acid | Stearyl Alcohol | This compound |

| IUPAC Name | Octadecanoic acid | Octadecan-1-ol | Octadecyl octadecanoate |

| Molecular Formula | C₁₈H₃₆O₂ | C₁₈H₃₈O | C₃₆H₇₂O₂ |

| Molecular Weight ( g/mol ) | 284.48 | 270.49 | 536.96 |

| Appearance | White, waxy solid | White, waxy flakes or granules | White to off-white waxy solid |

| Melting Point (°C) | 69.3 - 70 | 59.4 - 60 | 62 - 63 |

| Boiling Point (°C) | 361 (decomposes) | 344 | 549.1 (Predicted) |

| Density (g/cm³) | 0.9408 (at 20°C) | 0.812 (at 59°C) | 0.857 (Predicted) |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform | Insoluble in water; soluble in ethanol, ether, chloroform, acetone | Insoluble in water; soluble in oil and chloroform |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of stearic acid with stearyl alcohol. This reaction can be catalyzed by various agents, including alkalis, acids, metal oxides, and enzymes.

Alkali-Catalyzed Esterification

This method employs a base, such as potassium hydroxide (KOH), as the catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A representative protocol for the alkali-catalyzed synthesis of this compound is as follows:

-

Reactant Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 42.07 g (0.148 mol) of stearic acid and 40.00 g (0.148 mol) of stearyl alcohol in 200 mL of diethyl ether.

-

Catalyst Addition: Add potassium hydroxide (KOH) equivalent to 3% of the total weight of the stearic acid and stearyl alcohol mixture.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and wash it with warm distilled water. Two layers will form; separate and discard the lower aqueous layer containing the water-soluble catalyst.

-

Dry the upper organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

The resulting fatty mixture contains this compound, unreacted stearic acid, and unreacted stearyl alcohol.

-

-

Fractional Crystallization:

-

Cool the fatty mixture in a refrigerator for 72 hours to solidify all components.

-

Gradually warm the mixture to 60.3°C. At this temperature, the stearyl alcohol will melt and can be removed by filtration.

-

Increase the temperature to 63°C to melt the this compound, which can then be collected by filtration, leaving the solid, unreacted stearic acid behind.

-

Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is a classic method for synthesizing esters using a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄). The reaction is reversible and driven to completion by removing the water byproduct, often through azeotropic distillation.

The Fischer esterification of stearic acid with stearyl alcohol proceeds through the following steps:

Caption: Fischer Esterification Mechanism for this compound Synthesis.

A general procedure for acid-catalyzed esterification is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine stearic acid (1 equivalent) and stearyl alcohol (1-1.2 equivalents).

-

Catalyst and Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%) and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Metal Oxide-Catalyzed Esterification

Heterogeneous catalysis using metal oxides offers advantages such as easier catalyst separation and reduced corrosion.

A protocol for metal oxide-catalyzed synthesis is described in a patent:

-

Reactant and Catalyst Loading: In a four-necked flask equipped with a stirrer, nitrogen inlet, thermometer, and a water trap, add stearic acid (e.g., 426 g) and stearyl alcohol (e.g., 425 g). Add a metal oxide catalyst such as magnesium oxide (MgO), stannous oxide (SnO), or ferric oxide (Fe₂O₃) in an amount of 0.03-0.12% of the total reactant weight.

-

Reaction: Purge the flask with nitrogen and heat the mixture to 200-230°C with stirring. The water generated is continuously removed. The reaction is typically carried out for 5-10 hours.

-

Dealcoholization and Purification:

-

After the esterification is complete, subject the mixture to vacuum distillation (e.g., at 200-210°C and ≤60 Pa) for 1-2 hours to remove any unreacted alcohol.

-

Cool the mixture to approximately 70°C and filter to remove the solid metal oxide catalyst, yielding the this compound product.

-

Enzymatic Esterification

Enzymatic synthesis using lipases offers a green and highly specific alternative, proceeding under milder conditions.

A general protocol for lipase-catalyzed synthesis of alkyl stearates is as follows:

-

Substrate and Enzyme Preparation: In a glass vial, combine stearic acid and stearyl alcohol (molar ratios can be optimized, e.g., 1:1 to 1:15). If using a solvent, dissolve the substrates in a non-polar organic solvent like n-hexane or isooctane. For a solvent-free system, gently heat the substrates to their molten state.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435) or Candida rugosa lipase (typically 5-10% w/w of total substrates).

-

Water Removal (Optional but Recommended): To drive the equilibrium towards ester formation, add molecular sieves or silica gel to adsorb the water produced during the reaction.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified duration (e.g., 4-48 hours).

-

Enzyme Recovery and Product Purification:

-

Separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The crude product can be purified by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with water and drying.

-

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as desired purity, yield, cost, and environmental considerations.

| Parameter | Alkali-Catalyzed | Acid-Catalyzed (Fischer) | Metal Oxide-Catalyzed | Enzymatic |

| Catalyst | KOH | p-TSA, H₂SO₄ | MgO, SnO, Fe₂O₃ | Lipases (e.g., Candida sp.) |

| Typical Temperature | Reflux (e.g., Diethyl ether) | 80 - 140°C | 150 - 240°C | 40 - 60°C |

| Typical Reaction Time | ~6 hours | 1 - 8 hours | 5 - 10 hours | 4 - 48 hours |

| Reported Yield | 87% | 58 - 98% (for similar esters) | High (specific yield not stated) | >90% (for similar esters) |

| Advantages | Relatively fast reaction. | Well-established, high yields possible. | Catalyst is easily separable and reusable. | Mild reaction conditions, high specificity, environmentally friendly. |

| Disadvantages | Saponification can be a side reaction, catalyst needs neutralization. | Corrosive catalyst, requires neutralization, higher temperatures. | High reaction temperatures. | Longer reaction times, higher initial catalyst cost. |

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from stearic acid and stearyl alcohol can be effectively achieved through several catalytic methods. The choice of method will depend on the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental impact. Alkali and acid-catalyzed methods are traditional and can provide high yields but may require more rigorous purification steps. Metal oxide catalysis offers the advantage of easy catalyst separation. Enzymatic synthesis, while potentially slower and more expensive initially, represents a more sustainable and specific approach, yielding high-purity products under mild conditions. This guide provides the foundational knowledge for researchers and professionals to select and optimize the synthesis of this compound for their specific needs.

References

An In-Depth Technical Guide to the Lubricating Action of Stearyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of stearyl stearate as a lubricant, with a particular focus on its relevance in pharmaceutical and other high-performance applications. This compound, the ester of stearyl alcohol and stearic acid, functions primarily as a boundary lubricant. This guide elucidates the molecular interactions at the tribological interface, detailing the formation of a durable lubricating film that mitigates friction and wear. Furthermore, this document presents a summary of tribological data for structurally similar compounds to provide a quantitative understanding of its performance. Detailed experimental protocols for assessing lubricant efficacy, specifically the Four-Ball Wear Test and the High-Frequency Reciprocating Rig (HFRR) test, are provided. To enhance comprehension, the mechanism of action and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

This compound is a waxy solid at room temperature, valued for its lubricating and emollient properties in various industries, including cosmetics, plastics, and pharmaceuticals.[1] In the context of drug development, lubricants are critical excipients in tablet and capsule manufacturing, preventing the adhesion of the formulation to the manufacturing equipment, ensuring uniform die fill, and facilitating the smooth ejection of the final dosage form.[2] this compound, due to its long-chain ester structure, is particularly effective as a boundary lubricant, a regime where the lubricating film is extremely thin and surface-to-surface contact is imminent.[3] Understanding the precise mechanism by which this compound functions is paramount for optimizing formulation performance and ensuring manufacturing efficiency.

Mechanism of Action: Boundary Lubrication

The lubricating properties of this compound are attributed to its ability to form a highly organized, low-shear strength film at the interface of two rubbing surfaces. This phenomenon, known as boundary lubrication, is crucial in situations of high load and low speed where a full hydrodynamic film cannot be maintained.

The mechanism can be broken down into the following key stages:

-

Adsorption of Polar Head Groups: this compound possesses a polar ester group (-COO-) that acts as its "head." This polar head has an affinity for metallic surfaces, such as those of punches and dies in a tablet press, and adsorbs onto them through dipole-dipole interactions.[4]

-

Orientation of Non-Polar Tails: Extending from the polar head are two long, non-polar hydrocarbon chains (stearyl groups), which act as the "tails." These non-polar tails are repelled by the metallic surface and orient themselves away from it, creating a densely packed, ordered layer.[4]

-

Formation of a Sacrificial Shear Plane: The van der Waals forces between the long, parallel hydrocarbon chains of adjacent this compound molecules create a cohesive, waxy film. This film provides a low-shear plane, meaning the layers of lubricant molecules can slide over each other with minimal resistance. When the surfaces move relative to each other, the shearing occurs within this lubricant film rather than at the asperity contacts of the solid surfaces. This sacrificial layer effectively prevents direct metal-to-metal contact, significantly reducing friction and wear.

The following diagram illustrates the molecular orientation and formation of the boundary lubrication film by this compound.

Quantitative Tribological Data

Table 1: Coefficient of Friction Data for Stearate-Based Lubricants

| Lubricant | Test Method | Test Conditions | Coefficient of Friction (μ) | Reference |

| Stearic Acid | Pin-on-Disk | Steel-on-steel, various loads | ~0.1 | |

| Methyl Stearate in ULSD | HFRR | 500 mg/kg in ultra-low sulfur diesel | Not explicitly stated, but showed lubricating properties | |

| Calcium Stearate Grease | Four-Ball | Not specified | 0.070 - 0.090 |

Table 2: Wear Scar Diameter Data for Stearate-Based Lubricants

| Lubricant | Test Method | Test Conditions | Mean Wear Scar Diameter (WSD) (µm) | Reference |

| Methyl Stearate in ULSD | HFRR | 500 mg/kg in ultra-low sulfur diesel | Showed wear, but specific values for comparison not provided | |

| RBD Palm Stearin | Four-Ball (ASTM D4172 B) | 40 kg load, 1200 rpm, 75°C, 60 min | 317 | |

| Mineral Oil | Four-Ball (ASTM D4172 B) | 40 kg load, 1200 rpm, 75°C, 60 min | 496 |

Note: The data presented is for analogous compounds and should be considered indicative of the potential performance of this compound. Direct testing of this compound under specific application conditions is recommended for precise characterization.

Experimental Protocols for Lubricant Evaluation

The efficacy of a lubricant is quantified through standardized tribological tests that measure its ability to reduce friction and prevent wear. The following sections detail the methodologies for two of the most common tests used in the industry.

Four-Ball Wear Test (ASTM D4172)

This test method is widely used to determine the wear-preventive characteristics of lubricating fluids in sliding contact.

Objective: To measure the wear scar diameter on three stationary steel balls when a fourth ball is rotated against them under a specified load, speed, and temperature.

Apparatus:

-

Four-Ball Wear Tester

-

Steel balls (typically 12.7 mm diameter)

-

Microscope for measuring wear scar diameter

Procedure:

-

Preparation: Thoroughly clean the four steel balls and the test cup with a suitable solvent and dry them.

-

Assembly: Place three of the steel balls in the test cup and clamp them securely.

-

Lubricant Addition: Add the lubricant sample (e.g., this compound dispersed in a base oil) to the test cup, ensuring the balls are fully submerged.

-

Fourth Ball Placement: Place the fourth steel ball in the chuck of the test machine, which will be rotated.

-

Test Initiation: Lower the rotating ball onto the three stationary balls and apply the specified load (e.g., 40 kg).

-

Operation: Start the motor to rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) while maintaining a constant temperature (e.g., 75°C).

-

Measurement: Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

-

Reporting: Calculate the average wear scar diameter from the six measurements. A smaller wear scar diameter indicates better wear protection.

The following diagram illustrates the experimental workflow for the Four-Ball Wear Test.

High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079 / ISO 12156)

The HFRR test is a standard method for assessing the lubricity of diesel fuels and can be adapted for other lubricants. It evaluates wear and friction under boundary lubrication conditions.

Objective: To measure the wear scar diameter on a stationary steel ball that is in contact with an oscillating steel disk under a defined load, frequency, stroke length, and temperature.

Apparatus:

-

High-Frequency Reciprocating Rig (HFRR)

-

Steel ball (typically 6 mm diameter) and steel disk

-

Microscope for measuring wear scar diameter

-

Humidity and temperature control system

Procedure:

-

Preparation: Clean the steel ball and disk with a suitable solvent and dry them.

-

Assembly: Mount the steel disk in the test reservoir and the steel ball in the holder on the vibrator arm.

-

Lubricant Addition: Add a small volume of the lubricant sample (e.g., 2 mL) to the test reservoir, ensuring the contact point between the ball and disk will be submerged.

-

Environmental Control: Set the desired temperature (e.g., 60°C) and allow the system to stabilize. The relative humidity is also monitored and controlled.

-

Test Initiation: Lower the vibrator arm to bring the ball into contact with the disk and apply the specified load (e.g., 200 g).

-

Operation: Start the reciprocation at a set frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm) for a defined duration (e.g., 75 minutes). The coefficient of friction is typically monitored throughout the test.

-

Measurement: Clean the ball and measure the major and minor axes of the wear scar using a microscope.

-

Reporting: Calculate the mean wear scar diameter. A smaller diameter indicates better lubricity.

The following diagram illustrates the experimental workflow for the HFRR Test.

References

A Comprehensive Technical Guide to the Solubility Profile of Stearyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of stearyl stearate, a long-chain wax ester widely utilized in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solubility is paramount for formulation development, process design, and ensuring the quality and efficacy of final products. Due to its highly nonpolar nature, this compound's solubility is primarily dictated by the principle of "like dissolves like."

Core Principles of this compound Solubility

This compound (C₃₆H₇₂O₂) is a large, nonpolar molecule resulting from the esterification of stearyl alcohol and stearic acid. Its long hydrocarbon chains render it highly lipophilic and hydrophobic. Consequently, it exhibits poor solubility in polar solvents, most notably water, and demonstrates a greater affinity for nonpolar organic solvents. The dissolution of this compound, as with most crystalline solids, is also influenced by temperature, with solubility generally increasing as the temperature rises.

Qualitative Solubility Profile

Based on established chemical principles and available technical data, the expected solubility of this compound in various classes of organic solvents is summarized below. It is crucial to note that this information should be used as a preliminary guide, and precise quantitative determination is recommended for any specific application.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Classification | Representative Solvents | Expected Qualitative Solubility of this compound |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | High |

| Nonpolar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High |

| Chlorinated Solvents | Chloroform, Dichloromethane | High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate |

| Esters | Ethyl Acetate, Isopropyl Myristate | Moderate |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Very Low |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low |

| Polar Protic Solvents | Water, Glycerol | Insoluble |

Quantitative Solubility Determination: Experimental Protocol

For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique. This method allows for the determination of the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

-

Fume hood

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. For waxy solids like this compound, this may take 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound (approximately 62-64 °C) can be used.

-

Once the solvent is completely evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the collection vial from the final weight.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

-

Data Presentation:

The experimentally determined quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility ( g/100 g) |

| e.g., Hexane | 25 | [Experimental Value] | [Experimental Value] |

| e.g., Toluene | 25 | [Experimental Value] | [Experimental Value] |

| e.g., Chloroform | 25 | [Experimental Value] | [Experimental Value] |

| e.g., Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] |

| e.g., Acetone | 25 | [Experimental Value] | [Experimental Value] |

| e.g., Isopropanol | 25 | [Experimental Value] | [Experimental Value] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in organic solvents. While specific quantitative data is sparse in the public domain, the provided qualitative assessment and the detailed experimental protocol for the isothermal shake-flask gravimetric method offer a robust framework for researchers to empirically determine the precise solubility in solvents relevant to their specific applications. This knowledge is critical for the successful formulation and development of products containing this compound.

An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of Stearyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl stearate (C36H72O2), the ester of stearyl alcohol and stearic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its utility as an emollient, thickener, and formulation stabilizer is largely dictated by its thermal properties.[1] A thorough understanding of its melting behavior, phase transitions, and polymorphism is crucial for formulation development, manufacturing process optimization, and ensuring product stability and performance. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, detailing experimental methodologies for its analysis and presenting key quantitative data.

Physicochemical Properties

This compound is a white, waxy solid at room temperature, appearing as flakes or platelets. Its long, saturated hydrocarbon chains contribute to its crystalline nature and hydrophobic properties.

Thermal Behavior and Phase Transitions

The thermal behavior of this compound is characterized by its melting and crystallization transitions. Like many long-chain lipids, it is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, which in turn affects its physical properties such as melting point and solubility. While specific polymorphic forms of this compound are not extensively detailed in the literature, analogous long-chain esters and triglycerides commonly exhibit α, β', and β forms, in order of increasing stability.

The transition from a less stable to a more stable polymorphic form is an exothermic process that can occur over time or upon heating. The most stable polymorph will have the highest melting point and the lowest solubility. Understanding and controlling polymorphism is critical in drug development, as changes in the crystal form of an excipient can impact the stability and bioavailability of the final product.

Melting and Crystallization

The primary phase transition of interest for this compound is its solid-to-liquid transition (melting). The melting point is a key parameter for applications such as hot-melt coatings, controlled-release formulations, and as a structuring agent in semi-solid dosage forms. The crystallization behavior upon cooling is equally important as it determines the solid-state structure of the material in the final product.

Quantitative Data Summary

The following tables summarize the key thermal properties of this compound.

| Thermal Property | Value | Method of Determination |

| Melting Point (T\u2098) | 62 - 63 °C | Not specified |

| Enthalpy of Fusion (ΔH\u209b) | ~209 kJ/mol (Estimated) | Calculation based on comparative data |

Note: The enthalpy of fusion is an estimate. One source states that the enthalpy of fusion for this compound is 40 kJ/mol higher than that of trilaurin (β' polymorph). The enthalpy of fusion for the β polymorph of trilaurin has been reported as approximately 169 kJ/mol. Therefore, an estimated enthalpy of fusion for this compound is provided.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the melting behavior and phase transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and to study any polymorphic transitions.

Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 90 °C at a controlled rate, typically 10 °C/min. This first heating scan is to erase the sample's prior thermal history.

-

Hold the sample at 90 °C for 5 minutes to ensure complete melting.

-

Cool the sample from 90 °C back to 25 °C at a controlled rate, for example, 10 °C/min, to observe crystallization behavior.

-

Reheat the sample from 25 °C to 90 °C at 10 °C/min to analyze the thermal properties of the recrystallized sample.

-

-

Data Analysis: From the resulting thermogram, determine the onset temperature and peak temperature of melting and crystallization, and calculate the enthalpy of fusion (ΔH\u209b) by integrating the area under the melting peak.

X-ray Diffraction (XRD)

XRD is used to investigate the crystalline structure and identify the polymorphic forms of this compound.

Objective: To identify the crystalline phases present and to characterize the polymorphic form(s).

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

Methodology:

-

Sample Preparation:

-

Grind a small amount of this compound into a fine, homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.

-

The sample can be mounted on a zero-background sample holder or packed into a capillary tube.

-

-

Instrument Setup:

-

Place the prepared sample in the diffractometer.

-

Set the instrument parameters, such as the scanning range (e.g., 2θ from 2° to 40°), step size, and scan speed.

-

-

Data Collection:

-

Perform the XRD scan at room temperature.

-

For studying temperature-dependent phase transitions, a non-ambient stage can be used to heat or cool the sample while collecting diffraction patterns at different temperatures.

-

-

Data Analysis:

-

Analyze the resulting diffractogram to identify the diffraction peaks.

-

The positions (2θ values) and intensities of the peaks are characteristic of a specific crystal structure. These can be compared to known patterns in databases or used to determine the unit cell parameters of the crystal.

-

Logical Relationships in Phase Transitions

The phase behavior of this compound can be conceptualized as a series of transitions between different states of matter and crystalline forms.

Conclusion

The thermal behavior and phase transitions of this compound are critical parameters that influence its functionality in various applications. This guide has provided an overview of its key thermal properties, detailed experimental protocols for its characterization using DSC and XRD, and a conceptual framework for its phase transitions. For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of these properties are essential for formulating robust and stable products. Further research to definitively characterize the polymorphic forms of pure this compound and their specific transition enthalpies would be of significant value to the scientific community.

References

The Crystalline Landscape of Stearyl Stearate: A Technical Guide to Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl stearate (octadecyl octadecanoate), a long-chain saturated wax ester, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2] Its physicochemical properties, including its crystalline structure and potential for polymorphism, are of paramount importance as they can significantly influence the stability, processability, and performance of final products. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can impact key parameters such as melting point, solubility, and mechanical strength.[3][4] Understanding and controlling the polymorphic behavior of this compound is therefore critical for formulation development and ensuring product consistency.

This technical guide provides a comprehensive overview of the current knowledge on the crystalline structure and polymorphism of this compound. Due to a scarcity of publicly available data specifically on the polymorphic forms of pure this compound, this guide also incorporates analogous data from other well-characterized long-chain, saturated wax esters to illustrate the expected thermal and structural behaviors.

Crystalline Structure and Properties of this compound

This compound is the ester of stearyl alcohol and stearic acid, with the chemical formula C36H72O2.[2] In its solid state, it is a waxy substance. While detailed crystallographic data for this compound is not extensively reported, its long aliphatic chains are expected to pack in a lamellar structure. The general properties of this compound are summarized in the table below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C36H72O2 | |

| Molecular Weight | 536.96 g/mol | |

| Appearance | White waxy flakes or solid | |

| Melting Point | ~62-63 °C |

Polymorphism in Long-Chain Wax Esters

Long-chain esters, like this compound, are known to exhibit polymorphism, commonly presenting in different crystalline forms such as α, β', and β, in order of increasing stability. These polymorphs differ in their molecular packing, which in turn affects their thermodynamic and physical properties.

While specific data for this compound polymorphs is limited, studies on analogous jojoba-like wax esters and other saturated esters provide valuable insights into the expected polymorphic behavior.

Table 2: Thermal Properties of Polymorphs in Analogous Long-Chain Saturated Esters

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔHf) (kJ/mol) | Compound (Analogous to this compound) |

| α (alpha) | Lower | Lower | General observation for long-chain esters |

| β' (beta-prime) | Intermediate | Intermediate | Jojoba-like wax esters |

| β (beta) | Higher | Higher | Jojoba-like wax esters |

Note: This table presents generalized data for analogous compounds due to the lack of specific published values for this compound polymorphs.

Experimental Characterization of Polymorphism

The characterization of this compound's crystalline structure and polymorphism relies on a combination of thermo-analytical and spectroscopic techniques.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermal transitions of a material, such as melting and crystallization points, and to quantify the enthalpy changes associated with these transitions.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its melting point (e.g., 80 °C) to observe the melting of the initial crystalline form(s).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a low temperature (e.g., 25 °C) to study its crystallization behavior.

-

Reheat the sample at the same controlled rate to observe the melting behavior of the recrystallized form(s). This can reveal polymorphic transformations that occurred during the cooling and heating cycle.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. Determine the onset temperature, peak temperature, and enthalpy of fusion for each transition.

2. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying different crystalline forms, as each polymorph produces a unique diffraction pattern that serves as a "fingerprint."

-

Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Instrument Setup: Use a powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

-

Data Analysis: Analyze the positions (2θ values) and intensities of the diffraction peaks. The short-spacing reflections (typically in the 19-25° 2θ range) provide information about the sub-cell packing (α, β', β), while the long-spacing reflections (at lower 2θ values) relate to the lamellar stacking of the molecules.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to probe differences in the molecular environment and intermolecular interactions between polymorphs.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Acquire the infrared spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Analyze specific regions of the spectrum that are sensitive to crystalline packing, such as the C-H stretching and bending modes and the C=O stretching mode of the ester group.

Visualization of Experimental Workflow

The logical flow for characterizing the polymorphism of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Safety and Toxicity of Stearyl Stearate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals. While stearyl stearate is generally considered to have a low toxicity profile, all laboratory chemicals should be handled with appropriate safety precautions.

Executive Summary

This compound, the ester of stearyl alcohol and stearic acid, is a waxy solid commonly used in various industrial applications, including cosmetics and pharmaceuticals. For laboratory use, particularly in research and drug development, a thorough understanding of its safety and toxicity profile is crucial. This guide provides a comprehensive overview of the available toxicological data for this compound and structurally related compounds.

Overall, this compound is considered to have a low order of acute toxicity and is not classified as a hazardous substance under major regulatory frameworks.[1][2] It is not expected to be a significant irritant to the skin and is not considered a skin sensitizer.[2] Furthermore, there is no evidence to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in its present practices of use and concentration when formulated to be non-irritating.[3]

This guide summarizes the available quantitative data, details the experimental protocols for key toxicological assessments, and provides visualizations of experimental workflows to aid in the understanding of the safety profile of this compound for laboratory applications.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Octadecyl octadecanoate |

| Synonyms | This compound |

| CAS Number | 2778-96-3 |

| Molecular Formula | C₃₆H₇₂O₂ |

| Molecular Weight | 536.95 g/mol |

| Appearance | White, waxy solid |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data

Quantitative toxicological data for this compound is limited in the public domain. Much of the safety assessment relies on data from structurally similar long-chain fatty acid esters. The following tables summarize the available quantitative data for this compound and relevant surrogate compounds.

Acute Toxicity

| Endpoint | Test Substance | Species | Route | Value | Reference |

| LD₅₀ | This compound | Rat | Oral | > 2000 mg/kg bw (estimated) | |

| LD₅₀ | Glyceryl Stearate | Rat | Oral | Slightly toxic (no specific value given) | |

| LD₅₀ | PEG-8 Stearate | Rat | Oral | > 11.1 ml/kg |

Irritation

| Endpoint | Test Substance | Species | Result | Classification | Reference |

| Primary Dermal Irritation Index (PDII) | Similar waxy ester | Rabbit | 0.4 | Slightly Irritating | |

| Skin Irritation | This compound | - | May be irritant | - | |

| Eye Irritation | This compound | - | May be irritant | - | |

| Eye Irritation | Glyceryl Stearate (100%) | Rabbit | Mildly irritating to non-irritating | - |

Sensitization

| Test | Test Substance | Species | Result | Classification | Reference |

| Skin Sensitization | This compound | - | Not sensitising | - | |

| Skin Sensitization | Glyceryl Stearate | Human | Non-sensitizing | - |

Repeated Dose Toxicity

| Study Duration | Test Substance | Species | Route | NOAEL | Reference |

| 90-day | Stearic acid, monoester with propane-1,2-diol | Rat | Oral (diet) | ≥ 6768 mg/kg bw/day | |

| 91-day | Caprenin (triglyceride of C8, C10, C22 acids) | Rat | Oral (diet) | 13.2 g/kg/day (males), 14.6 g/kg/day (females) |

Genotoxicity

| Test | Test Substance | System | Result | Reference |

| Ames Test | Stearic Acid | Salmonella typhimurium | Non-mutagenic | |

| Chromosomal Aberration | HRI-82 (a chemical mixture) | Chinese Hamster Ovary (CHO) cells | Non-clastogenic |

Reproductive and Developmental Toxicity

| Test | Test Substance | Species | Result | Reference |

| Reproductive/Developmental Toxicity Screening Test (OECD 421) | - | - | No data available for this compound. | - |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the safety assessment of this compound, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD₅₀.

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information, often 2000 mg/kg for substances expected to have low toxicity.

-

Procedure: A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher level (with a defined dose progression factor).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used. The fur on the back of the animal is clipped.

-

Application: 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area of skin (approx. 6 cm²) under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to the Draize scoring system (0-4 for both erythema and edema).

-

Endpoint: The Primary Dermal Irritation Index (PDII) is calculated from the mean scores at 24 and 48 hours. The substance is then classified based on the PDII. A PDII of 0.4 is considered slightly irritating.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.

-

Day 7: Topical application of the test substance to the same area, under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Day 21: A topical application of the test substance is applied to a naive site on the flank under an occlusive patch for 24 hours.

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). The mixture is plated on a minimal agar medium lacking histidine.

-

Observations: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

Given the low toxicity profile of this compound, there are no well-defined signaling pathways associated with its toxicity. As a long-chain ester, it is expected to be hydrolyzed in the body to stearyl alcohol and stearic acid, both of which are common dietary components and are readily metabolized through normal fatty acid oxidation pathways for energy production. The lack of significant toxicity suggests that these metabolic pathways are not overwhelmed by typical exposure levels in a laboratory setting.

Conclusion

This compound exhibits a very low toxicity profile based on available data for the substance and its structural analogs. It is not acutely toxic, is at most a slight skin irritant, and is not a skin sensitizer. There is no evidence of genotoxicity, and significant repeated-dose or reproductive toxicity is not expected. For laboratory use, standard chemical hygiene practices are sufficient to ensure safe handling. While data gaps for direct quantitative toxicity values for this compound exist, the weight of evidence from related compounds provides strong support for its safety in a research and development setting.

References

Stearyl Stearate: A Comprehensive Technical Guide for Life Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl stearate, the ester of stearyl alcohol and stearic acid, is a waxy, lipid-based compound increasingly recognized for its potential as a versatile biochemical reagent in life science research, particularly in the realm of drug delivery and formulation science. Its biocompatibility, biodegradability, and ability to form stable lipid matrices make it an attractive candidate for the encapsulation and controlled release of therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, applications in drug delivery systems, and relevant experimental methodologies for researchers and drug development professionals.

Core Physicochemical Properties

This compound's utility as a biochemical reagent is intrinsically linked to its physical and chemical characteristics. A thorough understanding of these properties is crucial for its effective application in research and development.

| Property | Value | Source(s) |

| Chemical Name | Octadecyl octadecanoate | [1] |

| Synonyms | This compound, Octadecyl stearate | [1] |

| CAS Number | 2778-96-3 | [2] |

| Molecular Formula | C₃₆H₇₂O₂ | [2] |

| Molecular Weight | 536.96 g/mol | [2] |

| Appearance | White to pale yellow waxy solid/flakes | |

| Melting Point | ~62 °C | |

| Boiling Point | ~549.1 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether. |

Applications in Life Science Research: Drug Delivery Systems

The primary application of this compound in life science research lies in its use as a core lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These nanoparticle systems offer several advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, protection of labile molecules from degradation, and the potential for targeted and controlled release.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, creating a less-ordered lipid matrix. This imperfect crystal structure in NLCs can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. Due to its solid nature at physiological temperatures, this compound is a suitable candidate for the solid lipid component in both SLN and NLC formulations.

While specific quantitative data for this compound-based nanoparticles is limited in publicly available literature, studies on the closely related stearic acid provide valuable insights into the expected performance characteristics.

Table of Representative Physicochemical Properties of Stearic Acid-Based Nanoparticles:

| Parameter | SLN (Stearic Acid) | NLC (Stearic Acid + Oleic Acid) | Source(s) |

| Particle Size (nm) | 56.5 ± 25.8 | 96.63 ± 1.87 | |

| Polydispersity Index (PDI) | < 0.3 | 0.27 ± 0.15 | |

| Zeta Potential (mV) | -17.1 | -32.7 ± 2.48 | |

| Entrapment Efficiency (%) | 85.6% (for Podophyllotoxin) | 96.49 ± 1.46% (for Imatinib) | |

| Drug Loading (%) | Varies with drug and formulation | Varies with drug and formulation |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the preparation and characterization of lipid-based nanoparticles, using stearic acid as a representative lipid matrix, which can be adapted for this compound.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form nanoparticles.

Materials:

-

This compound (or Stearic Acid as a substitute)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

Procedure:

-

Lipid Phase Preparation: The solid lipid (this compound) is melted at a temperature approximately 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.

-

Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization for several cycles (typically 3-5 cycles at 500-1500 bar) to produce a nanoemulsion.

-

Nanoparticle Formation: The resulting nanoemulsion is cooled down under gentle stirring, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.

Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and colloidal stability of the nanoparticles.

-

Procedure: The nanoparticle dispersion is diluted with purified water and analyzed using a zetasizer instrument.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Quantification:

-

Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the free drug.

-

Procedure: Ultracentrifugation or centrifugal filtration is commonly used to separate the nanoparticles. The amount of free drug in the supernatant is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). The EE and DL are calculated using the following formulas:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

-

In Vitro Drug Release Study

-

Principle: The dialysis bag method is a common technique to assess the in vitro release profile of a drug from nanoparticles.

-

Procedure: A known amount of the nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content.

In Vitro Cytotoxicity Assay

-

Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are used to assess the metabolic activity of cells as an indicator of cell viability after exposure to the nanoparticles.

-

Procedure: Cells are seeded in a 96-well plate and incubated with varying concentrations of the nanoparticle formulation. After a specified incubation period, the assay reagent is added, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.

This compound and Cellular Interactions

The following diagram illustrates a generalized pathway of a drug-loaded lipid nanoparticle entering a cell and the subsequent action of the released drug on a hypothetical signaling cascade.

Safety and Biocompatibility

This compound is generally considered to have a low toxicity profile. Studies on related stearyl alkanoates have shown them to be safe for use in cosmetic formulations. When used as a component of nanoparticles for drug delivery, the overall biocompatibility of the formulation depends on various factors, including the specific lipids and surfactants used, particle size, and surface charge. In vitro cytotoxicity assays and in vivo toxicity studies are essential to evaluate the safety of any new nanoparticle formulation.

Conclusion

This compound presents a promising avenue for innovation in life science research, particularly as a key component in advanced drug delivery systems. Its favorable physicochemical properties and biocompatibility make it a strong candidate for the development of SLNs and NLCs for the controlled release of a wide range of therapeutic agents. While more research is needed to fully elucidate its specific biological interactions and to establish detailed formulation guidelines, the existing knowledge on related lipids provides a solid foundation for its exploration. The experimental protocols and characterization techniques outlined in this guide offer a starting point for researchers and drug development professionals to harness the potential of this compound in their work.

References

Stearyl Stearate in Biotechnology: An In-depth Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyl stearate, a long-chain fatty acid ester, is an emerging excipient in the field of biotechnology with significant potential in advanced drug delivery systems. Traditionally utilized in the cosmetics industry for its emollient and stabilizing properties, its inherent biocompatibility, biodegradability, and lipophilicity make it a prime candidate for the formulation of sophisticated nanocarrier systems. This technical guide explores the prospective research applications of this compound in biotechnology, with a primary focus on its role in the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for controlled and targeted drug release. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for nanoparticle formulation, and a summary of key performance data to facilitate further research and development in this promising area.

Introduction to this compound

This compound is the ester of stearyl alcohol and stearic acid, both of which are saturated fatty acids commonly found in natural fats and oils.[1] It is a waxy, crystalline solid at room temperature, a characteristic that is pivotal for its application in solid-core nanocarriers.[1] Its GRAS (Generally Recognized as Safe) status and history of safe use in topical products underscore its potential for broader applications in pharmaceutical formulations.[2] The long alkyl chains of this compound contribute to its high lipophilicity, making it an excellent matrix material for encapsulating hydrophobic active pharmaceutical ingredients (APIs), thereby enhancing their solubility and bioavailability.[3]

Physicochemical Properties of this compound and Related Lipids:

| Property | This compound | Stearic Acid | Cetyl Palmitate | Glyceryl Monostearate |

| Molecular Formula | C36H72O2[4] | C18H36O2 | C32H64O2 | C21H42O4 |

| Molecular Weight ( g/mol ) | 537.0 | 284.48 | 480.86 | 358.56 |

| Melting Point (°C) | ~55-60 | 69.3 | ~50 | 55-60 |

| Physical State at Room Temp. | Solid | Solid | Solid | Solid |